Chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane
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Overview
Description
Chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a chloro group, two methyl groups, and a 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane typically involves the reaction of germanium tetrachloride with 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl lithium, followed by the addition of dimethylmagnesium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The germanium center can be oxidized or reduced, leading to different oxidation states and potentially new compounds.
Coordination Reactions: The compound can act as a ligand, coordinating with transition metals to form organometallic complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can produce different germanium-containing species.
Scientific Research Applications
Chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and electronic materials.
Mechanism of Action
The mechanism of action of chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane involves its interaction with molecular targets, such as enzymes or receptors, through coordination or covalent bonding. The specific pathways and molecular targets depend on the context of its application. For example, in medicinal chemistry, the compound may interact with cellular proteins, leading to the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: A structurally related compound that serves as a precursor for various organic and organometallic compounds.
Pentaphenylcyclopentadiene: Another related compound used in the synthesis of fluorescent materials and as a dopant in electronic devices.
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: A silicon analog with similar structural features and reactivity.
Uniqueness
Chloro(dimethyl)(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon and carbon analogs
Properties
CAS No. |
92682-66-1 |
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Molecular Formula |
C31H27ClGe |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
chloro-dimethyl-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)germane |
InChI |
InChI=1S/C31H27ClGe/c1-33(2,32)31-29(25-19-11-5-12-20-25)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)30(31)26-21-13-6-14-22-26/h3-22,31H,1-2H3 |
InChI Key |
FIRUTHQJKMZJKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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